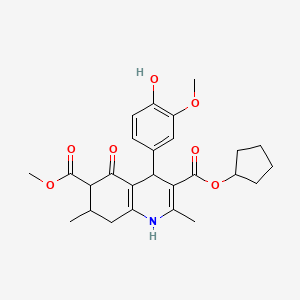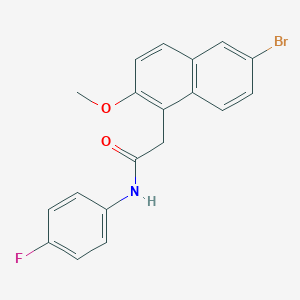
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-fluorophenyl)acetamide
Overview
Description
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a naphthyl group substituted with bromine and methoxy groups, as well as a fluorophenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Bromination: The naphthalene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The brominated naphthalene is then methoxylated using a methoxy group donor like dimethyl sulfate or methanol in the presence of a base.
Acetamide Formation: The methoxylated bromonaphthalene is reacted with 4-fluoroaniline to form the acetamide linkage. This step may involve the use of acetic anhydride or acetyl chloride as the acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the bromine or fluorine substituents, potentially leading to debromination or defluorination.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(6-bromo-2-formyl-1-naphthyl)-N-(4-fluorophenyl)acetamide.
Reduction: Formation of 2-(6-methoxy-1-naphthyl)-N-(4-fluorophenyl)acetamide.
Substitution: Formation of 2-(6-methoxy-1-naphthyl)-N-(4-methoxyphenyl)acetamide.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Medicine
Therapeutics: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-fluorophenyl)acetamide depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-chlorophenyl)acetamide
- 2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-methylphenyl)acetamide
- 2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-nitrophenyl)acetamide
Uniqueness
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to specific molecular targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFNO2/c1-24-18-9-2-12-10-13(20)3-8-16(12)17(18)11-19(23)22-15-6-4-14(21)5-7-15/h2-10H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGGFPCOKSWUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


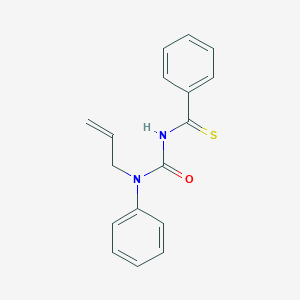
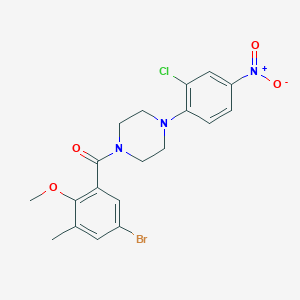
![8-[(2E)-3-phenylprop-2-enoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4135457.png)
![methyl 6-tert-butyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4135469.png)
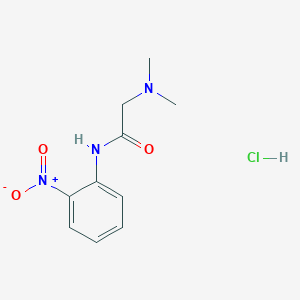
![N-(4-chlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4135485.png)
![N-[3-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B4135490.png)
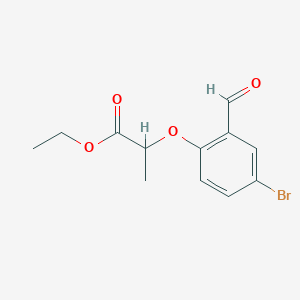
![N-{[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4135494.png)
![7-chloro-2-(4-methylbenzyl)-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135506.png)
![N-(2-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4135514.png)
![3-benzyl-6-[5-(4-nitrophenyl)-2-furyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4135527.png)
![N-{[(3-hydroxypropyl)amino]carbonyl}-1-naphthalenecarbothioamide](/img/structure/B4135534.png)
